molecular formula C14H8BrClF3NO2 B12599486 N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-06-1

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12599486
CAS No.: 634185-06-1
M. Wt: 394.57 g/mol
InChI Key: HPPBXPSXCFGKJZ-UHFFFAOYSA-N
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Description

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound that features a combination of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exerts its effects depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

    Material Science: The compound’s electronic properties can influence the conductivity and optical characteristics of materials, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is unique due to the combination of halogen and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

634185-06-1

Molecular Formula

C14H8BrClF3NO2

Molecular Weight

394.57 g/mol

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO2/c15-10-3-1-7(14(17,18)19)5-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22)

InChI Key

HPPBXPSXCFGKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O)Br

Origin of Product

United States

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